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molecular formula C9H10O4 B139153 3-Hydroxy-4-methoxyphenylacetic acid CAS No. 1131-94-8

3-Hydroxy-4-methoxyphenylacetic acid

Cat. No. B139153
M. Wt: 182.17 g/mol
InChI Key: BWXLCOBSWMQCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781591B2

Procedure details

To a stirred solution of 3-hydroxy-4-methoxyphenyl acetic acid (24.8 g, 136 mmol) in 200 mL of MeOH was added 1 mL of H2SO4 and the reaction mixture was heated at reflux overnight. The methanol was removed by evaporation in vacuo and the residue was poured into saturated NaHCO3 solution and extracted with EtOAc (3×150 mL). Combined organic extracts were then washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield 23.9 g (90% yield) of 3-hydroxy-4-methoxyphenyl acetic acid methyl ester as a yellow oil.
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].OS(O)(=O)=O.[CH3:19]O>>[CH3:19][O:12][C:11](=[O:13])[CH2:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([OH:1])[CH:3]=1

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
OC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol was removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
Combined organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)OC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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